molecular formula C24H28N2O4S B2445695 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1211173-71-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2445695
CAS No.: 1211173-71-5
M. Wt: 440.56
InChI Key: NLSVWUPQSFHTMF-UHFFFAOYSA-N
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Description

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a chemically diverse molecule that has garnered interest in various fields, including chemistry, biology, and medicine. It features a complex structure composed of a dihydroisoquinoline moiety, a furan ring, and a methoxyphenyl group, linked via an ethanesulfonamide scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves multi-step organic synthesis:

  • Formation of Dihydroisoquinoline Unit: : Starting from commercially available precursors, the dihydroisoquinoline unit is synthesized through a Pictet-Spengler reaction.

  • Furan Ring Introduction: : The furan ring is introduced via a Friedel-Crafts alkylation reaction, utilizing appropriate starting materials.

  • Methoxyphenyl Group Addition: : The methoxyphenyl unit is integrated through nucleophilic aromatic substitution.

  • Final Coupling: : The ethanesulfonamide linkage is established in the final step through a condensation reaction using appropriate sulfonylating agents.

Industrial Production Methods

Industrial-scale production leverages optimized routes to enhance yield and reduce costs. Common methods include:

  • Catalytic Processes: : Use of metal catalysts to facilitate reactions.

  • Flow Chemistry: : Continuous flow processes to streamline production and ensure consistency.

  • Green Chemistry: : Environmentally friendly solvents and reagents to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the furan ring or dihydroisoquinoline moiety.

  • Reduction: : Reduction reactions, particularly at the nitro groups if present.

  • Substitution: : Electrophilic and nucleophilic substitution reactions primarily at the aromatic methoxyphenyl group.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, and other oxidizing agents.

  • Reduction: : LiAlH4, NaBH4, and catalytic hydrogenation.

  • Substitution: : Halogenated agents and strong nucleophiles like NaNH2.

Major Products

  • Oxidation: : Formation of corresponding ketones or aldehydes.

  • Reduction: : Amines or fully reduced aromatic systems.

  • Substitution: : Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has diverse applications:

  • Chemistry: : Utilized in synthetic organic chemistry for the development of new reaction methodologies.

  • Biology: : Studied for its potential in modulating biochemical pathways and cellular functions.

  • Medicine: : Investigated for pharmacological properties such as anti-inflammatory and anticancer activities.

  • Industry: : Applied in material science for developing novel polymers and advanced materials.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets and pathways:

  • Molecular Targets: : Binds to enzymes or receptors, modulating their activity.

  • Pathways Involved: : Impacts signaling pathways relevant to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibits unique features compared to similar compounds:

  • Similar Compounds: : 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethanesulfonamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide.

  • Uniqueness: : The combination of structural motifs enhances its chemical reactivity and biological activity, making it a versatile molecule for various applications.

This compound’s multifaceted nature makes it a valuable subject for ongoing research and potential future innovations.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-29-22-10-8-19(9-11-22)13-16-31(27,28)25-17-23(24-7-4-15-30-24)26-14-12-20-5-2-3-6-21(20)18-26/h2-11,15,23,25H,12-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSVWUPQSFHTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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